PEG13-Tos refers to a polyethylene glycol derivative that incorporates a tosylate group, enhancing its utility in bioconjugation and pharmaceutical applications. Polyethylene glycol is known for its hydrophilic properties, which improve the solubility and stability of conjugated molecules. The tosylate group acts as a reactive functional group, facilitating covalent bonding with nucleophiles such as amines or thiols. This compound is essential in creating stable bioconjugates for drug delivery and protein engineering.
PEG13-Tos is classified under PEG linkers, specifically as a tosylate derivative. It is commonly utilized in bioconjugation processes to enhance the pharmacokinetics of therapeutic agents by increasing their solubility and reducing immunogenicity. The compound can be sourced from various chemical suppliers specializing in PEG derivatives, such as AxisPharm and MedchemExpress .
The synthesis of PEG13-Tos involves several key steps:
This method ensures that the resulting compound retains its desired properties for subsequent applications in bioconjugation .
The molecular structure of PEG13-Tos can be represented by its chemical formula and structural formulas:
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
The structure features a long hydrophilic polyethylene glycol chain terminated with a tosylate group, which enhances its reactivity towards nucleophiles .
PEG13-Tos participates in several chemical reactions:
These reactions are crucial for modifying biomolecules and enhancing their therapeutic properties .
The mechanism of action for PEG13-Tos primarily revolves around its role as a linker in bioconjugation:
This mechanism makes PEG13-Tos an invaluable tool in drug development and protein engineering .
These properties contribute to its effectiveness as a linker in various biochemical applications .
PEG13-Tos has diverse scientific applications including:
The versatility of PEG13-Tos makes it a critical component in modern pharmaceutical research and development initiatives .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0